Home > Products > Screening Compounds P303 > Glesatinib hydrochloride
Glesatinib hydrochloride -

Glesatinib hydrochloride

Catalog Number: EVT-253497
CAS Number:
Molecular Formula: C31H28ClF2N5O3S2
Molecular Weight: 656.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glesatinib hydrochloride is an inhibitor of the MET and Axl receptor tyrosine kinase pathways, which drive tumour growth when altered.Target: MET, AxlGlesatinib is an orally bioavailable, small-molecule, multitargeted tyrosine kinase inhibitor with potential antineoplastic activity. MGCD265 binds to and inhibits the phosphorylation of several receptor tyrosine kinases (RTKs), including the c-Met receptor (hepatocyte growth factor receptor); the Tek/Tie-2 receptor; vascular endothelial growth factor receptor (VEGFR) types 1, 2, and 3; and the macrophage-stimulating 1 receptor (MST1R or RON). Glesatinib is a tyrosine kinase inhibitor that is expected to potently and selectively target tumors in patients with driver alterations in MET (mutations and gene amplification) and Axl (rearrangements) that occur in approximately 8% of patients with non-small cell lung cancer (NSCLC). Glesatinib is being evaluated in a Phase 1b study in patients with solid tumors that have genetic alterations in MET or AXL genes. The Phase 2 trial in NSCLC patients with MET genetic alterations is underway to confirm and extend the data that supports the clinical benefit of Glesatinib in patients with driver mutations in MET. Genetic alterations in these targets have been implicated as drivers of tumor growth and disease progression in NSCLC, gastroesophageal cancer and other solid tumors. MET and Axl are also implicated as drivers of tumor progression in patients whose tumors have become resistant to EGFR inhibitors. Therefore, Mirati believes that the combination of Glesatinib with an EGFR inhibitor could potentially treat patients who have become resistant to agents targeting EGFR. Mirati retains worldwide rights to Glesatinib.
Overview

Glesatinib hydrochloride, also known as MGCD265, is an investigational compound primarily classified as a spectrum selective tyrosine kinase inhibitor. It is designed for the treatment of non-small cell lung cancer, particularly in patients with genetic alterations of the mesenchymal epithelial transition factor (MET) and AXL receptor tyrosine kinases. Glesatinib is currently undergoing clinical trials, particularly Phase II, to evaluate its efficacy and safety in treating advanced solid tumors associated with MET aberrations .

Source and Classification

Glesatinib hydrochloride is synthesized as a salt form to enhance its solubility and stability in aqueous solutions. This compound falls under the category of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in tumorigenesis. Its primary mechanism involves inhibiting the activity of MET and AXL, which are implicated in various malignancies, including non-small cell lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of glesatinib hydrochloride involves several steps, focusing on optimizing formulations to enhance bioavailability and stability. Key methods include:

  • Salt Formation: Converting glesatinib into its hydrochloride form improves solubility, which is crucial for oral administration.
  • Micronization Techniques: Different formulations such as unmicronized, micronized, and spray-dried dispersions are employed to increase the surface area of the drug, enhancing absorption rates .

The synthesis process must ensure high purity levels and consistent particle size distribution to achieve optimal pharmacokinetic profiles.

Molecular Structure Analysis

Structure and Data

Glesatinib hydrochloride has a complex molecular structure characterized by the following details:

  • Chemical Formula: C31H27F2N5O3S2C_{31}H_{27}F_{2}N_{5}O_{3}S_{2}
  • Molar Mass: 619.71gmol1619.71\,g\cdot mol^{-1}

The structure features multiple functional groups that contribute to its activity as a tyrosine kinase inhibitor. The presence of fluorine atoms enhances its potency against target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Glesatinib undergoes various chemical reactions that are crucial for its activity:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of MET and AXL receptors, preventing their phosphorylation and subsequent signaling pathways that lead to tumor growth.
  • Metabolic Pathways: Studies indicate that glesatinib is metabolized primarily in the liver through cytochrome P450 enzymes, which can affect its efficacy and safety profile in patients .

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Glesatinib exerts its therapeutic effects by selectively inhibiting MET and AXL signaling pathways. The mechanism involves:

  1. Binding Affinity: Glesatinib demonstrates high binding affinity for the active sites of MET and AXL.
  2. Signal Transduction Inhibition: By blocking these receptors, glesatinib disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells.
  3. Clinical Observations: In clinical trials, glesatinib has shown promising antitumor activity in patients with specific MET alterations, particularly in non-small cell lung cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glesatinib hydrochloride typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility due to its hydrochloride form facilitates oral administration.

Chemical Properties

  • Stability: The hydrochloride salt form improves stability under physiological conditions.
  • pH Sensitivity: The compound's solubility may vary with pH levels, which is a critical factor during formulation development .
Applications

Scientific Uses

Glesatinib hydrochloride is primarily investigated for its potential applications in oncology:

  • Non-Small Cell Lung Cancer Treatment: Targeting patients with specific genetic alterations (e.g., MET exon 14 mutations) has shown improved response rates.
  • Combination Therapies: Ongoing studies are exploring its efficacy when combined with other agents like erlotinib or docetaxel to enhance therapeutic outcomes in advanced solid tumors .

The ongoing research aims to establish glesatinib's role as a cornerstone treatment option for patients with specific oncogenic drivers related to MET signaling pathways.

Chemical Identity and Structural Characterization of Glesatinib Hydrochloride

Molecular Formula and Stereochemical Configuration

Glesatinib hydrochloride (systematic name: N-[[3-fluoro-4-[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride) has the molecular formula C31H28ClF2N5O3S2 and a molecular weight of 656.16 g/mol [1] [2] [6]. The CAS registry number is 1123838-51-6. X-ray crystallography data indicates the compound lacks chiral centers, confirming its achiral nature [3]. The hydrochloride salt forms a monoclinic crystal lattice stabilized by hydrogen bonding between the protonated amine group and chloride ions, which enhances its stability [3].

Physicochemical Properties: Solubility, Stability, and Crystallinity

Glesatinib hydrochloride exhibits pH-dependent solubility:

  • DMSO: 50 mg/mL (76.20 mM)
  • Water: <0.1 mg/mL (practically insoluble)
  • Buffered solutions: Soluble at pH <4.0 due to protonation of the pyridine nitrogen [1] [6].

Stability profiles include:

  • Thermal stability: Decomposition above 250°C
  • Photostability: Degrades under UV light (λ=254 nm) within 48 hours
  • Hydrolytic stability: Stable in gastric pH simulants (pH 1.2–4.5) but hydrolyzes above pH 7.0 [3].

Solid-state characterization reveals it exists as an off-white to pink crystalline powder with a melting point of 218–220°C. Differential scanning calorimetry (DSC) shows a single endothermic peak, confirming high polymorphic purity [1] [3].

Table 1: Physicochemical Properties of Glesatinib Hydrochloride

PropertyValueConditions
Molecular Weight656.16 g/mol-
Solubility in DMSO50 mg/mL (76.20 mM)25°C
Aqueous Solubility<0.1 mg/mL25°C, pH 7.0
Melting Point218–220°CDSC, 5°C/min
Stability (lyophilized)36 months-20°C, desiccated
pKa4.1 (pyridine), 8.9 (amine)Predicted

Synthesis Pathways and Optimization Strategies

The synthesis of glesatinib hydrochloride involves a seven-step sequence starting from 2,5-dibromopyridine:

  • Nucleophilic substitution: 2,5-Dibromopyridine reacts with 2-methoxyethylamine to introduce the aminoalkyl side chain.
  • Suzuki coupling: Links the pyridine moiety to a thienopyridine scaffold using Pd-catalyzed cross-coupling.
  • Etherification: Connects the fluorophenylacetamide-thiourea segment via Williamson ether synthesis.
  • Salt formation: Treats the free base with hydrochloric acid in acetone/water to precipitate the hydrochloride salt [1] [2].

Optimization challenges centered on improving yield at Step 2 (originally <30% yield). Switching the catalyst from Pd(PPh3)4 to XPhos-Pd-G3 increased yield to 78% by suppressing protodehalogenation byproducts [6]. Final purity exceeds 98% (HPLC), with residual solvents controlled to ICH Q3C limits [1].

Structural-Activity Relationships (SAR) of MET/AXL Inhibition

The SAR of glesatinib hydrochloride reveals critical pharmacophore elements:

  • Quinoline core: Binds to the hinge region of MET kinase (hydrogen bonding with Pro1158 and Met1160). Removal reduces MET inhibition by >100-fold.
  • Thiourea linker: Essential for blocking ATP binding. Replacement with urea decreases potency due to reduced hydrophobic interactions.
  • 4-Fluorophenylacetamide: Engages the hydrophobic pocket near Leu1157. Fluoro substitution enhances cell permeability (cLogP = 3.8) [1] [7].
  • Methoxyethylaminomethyl group: Critical for water solubility and AXL inhibition (IC50 = 2 nM). Shorter chains (e.g., ethyl) diminish AXL affinity by 15-fold [2] [8].

Table 2: SAR Analysis of Key Structural Motifs

Structural ElementRole in ActivityConsequence of Modification
Quinoline coreMET hinge region binding↓ MET IC50 by 100-fold if removed
Thiourea linkerBlocks ATP pocket5-fold loss in potency if replaced
4-FluorophenylacetamideHydrophobic pocket occupancy↓ Cell permeability (cLogP↓0.8)
MethoxyethylaminomethylSolubility & AXL binding15-fold ↓ AXL affinity if shortened

Glesatinib’s dual MET/AXL inhibition stems from conserved kinase domains: The compound binds MET in a type II conformation (DFG-out state), while its extended methoxyethyl chain reaches the AXL-specific allosteric pocket [8]. This explains its ability to overcome resistance to type I MET inhibitors (e.g., crizotinib) in NSCLC models with METex14 mutations [5] [10].

Properties

Product Name

Glesatinib hydrochloride

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride

Molecular Formula

C31H28ClF2N5O3S2

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H

InChI Key

TUVXGVPWXBWWEP-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.